molecular formula C4H8O2 B147095 3-Hydroxytetrahydrofuran CAS No. 453-20-3

3-Hydroxytetrahydrofuran

Cat. No. B147095
CAS RN: 453-20-3
M. Wt: 88.11 g/mol
InChI Key: XDPCNPCKDGQBAN-UHFFFAOYSA-N
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Description

3-Hydroxytetrahydrofuran is a versatile chemical scaffold found in various natural products and synthetic compounds. It is a cyclic ether with a hydroxyl group, which makes it a valuable intermediate in organic synthesis due to its reactivity and the potential to create complex molecules with multiple stereocenters.

Synthesis Analysis

Several methods have been developed for the synthesis of 3-hydroxytetrahydrofuran derivatives. A concise and general enantioselective approach has been reported for the synthesis of 2,5-disubstituted-3-hydroxytetrahydrofurans, which allows access to each configurational isomer from a single aldol adduct . Another study describes the direct construction of 2,3-dihydroxy-2,3-diaryltetrahydrofurans through a one-pot, stereoselective domino reaction mediated by N-heterocyclic carbene and base . Additionally, an efficient synthesis of 4-halo-5-hydroxyfuran-2(5H)-ones has been achieved via sequential halolactonization and gamma-hydroxylation of 4-aryl-2,3-alkadienoic acids .

Molecular Structure Analysis

The molecular structure of 3-hydroxytetrahydrofuran derivatives has been studied using various techniques. For instance, the structure of 4-halo-5-hydroxyfuran-2(5H)-ones was confirmed by X-ray single-crystal diffraction . Rotational spectroscopy has been used to determine the ring-puckering conformation of 3-hydroxytetrahydrofuran, revealing a C(4')-endo envelope ring conformation .

Chemical Reactions Analysis

3-Hydroxytetrahydrofuran and its derivatives participate in a variety of chemical reactions. They can undergo pH-controlled regioselective nucleophilic ring-opening, which is an environmentally benign and scalable process for preparing enantiomers of 3-hydroxytetrahydrofuran . Hydroxylated bistetrahydrofuran derivatives have been shown to form supramolecular complexes with metal cations, demonstrating their potential as novel calcium ionophores .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-hydroxytetrahydrofuran derivatives are influenced by their molecular structure. The microwave spectrum of 3-hydroxytetrahydrofuran has been recorded, providing values for rotational constants and dipole moments, which are essential for understanding its physical properties . The oxidation of 2,3-dihydrofuran has been used to produce trans-2-alkoxy-3-hydroxytetrahydrofurans, which readily isomerize in the presence of acids to give a mixture of cis and trans isomers, indicating their chemical reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

3-Hydroxytetrahydrofuran has been a focal point in various chemical syntheses. Its formation from L-ascorbic acid and D-isoascorbic acid, leading to enantiomerically pure cis- and trans-3-(diphenylphosphino)-4-hydroxytetrahydrofurans, exemplifies its versatility as a chiral building block in organic chemistry (Boerner et al., 1993). Additionally, studies have shown the synthesis of (S)-3-hydroxytetrahydrofuran from ethyl 4-chloro-(S)-3-hydroxybutyrate through a process involving deoxidization and cyclization (Ding Xiu-li, 2008). The development of environmentally benign, cost-effective processes for the preparation of 3-hydroxytetrahydrofuran enantiomers also highlights its significance in green chemistry (Chakraborty et al., 2022).

Application in Asymmetric Synthesis

3-Hydroxytetrahydrofuran has been utilized in asymmetric synthesis, such as in the production of S-(+)-atrolactic acid. This demonstrates its utility in creating specific chiral compounds, which is essential in the pharmaceutical and chemical industries (Tandon et al., 1994).

Novel Synthesis Methods

Innovative methods for synthesizing tetrahydrofuran derivatives, such as those reported in the synthesis of 2,5-disubstituted-3-hydroxytetrahydrofurans, indicate the compound's potential in creating diverse chemical structures (Kang et al., 2009). Additionally, new synthetic routes like intramolecular etherification of cyclic carbonates to produce 3-hydroxytetrahydrofuran derivatives under non-acidic conditions have expanded its applicability in sustainable chemistry (Tomczyk et al., 2012).

Physical and Chemical Studies

Studies on the physical and chemical properties of 3-hydroxytetrahydrofuran, such as elastic electron scattering and rotational spectroscopy, provide deeper insights into its molecular behavior and potential applications in fields like materials science (Vizcaino et al., 2008).

Potential in Renewable Chemistry

The compound's role in creating cyclic ethers from polyalcohol compounds in high-temperature liquid water demonstrates its potential in renewable chemistry and sustainability (Yamaguchi et al., 2009).

Safety And Hazards

3-Hydroxytetrahydrofuran is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a combustible liquid that causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

3-Hydroxytetrahydrofuran has been reported to form clathrate hydrates with help gas molecules. Specific LOGMs with a hydroxyl group show an ‘inhibition effect’ on the thermodynamic equilibria of clathrate hydrates, forcing the phase equilibrium curve to shift to a relatively unstable region of lower temperature and higher pressure conditions .

properties

IUPAC Name

oxolan-3-ol
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InChI

InChI=1S/C4H8O2/c5-4-1-2-6-3-4/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XDPCNPCKDGQBAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20868947
Record name 3-Furanol, tetrahydro-
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Molecular Weight

88.11 g/mol
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Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name Tetrahydro-3-furanol
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Product Name

3-Hydroxytetrahydrofuran

CAS RN

453-20-3
Record name (±)-3-Hydroxytetrahydrofuran
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Record name 3-Furanol, tetrahydro-
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Record name 3-HYDROXYTETRAHYDROFURAN
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Record name 3-Furanol, tetrahydro-
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Record name 3-Furanol, tetrahydro-
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Record name Tetrahydrofuran-3-ol
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Record name 3-Hydroxytetrahydrofuran, (±)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
880
Citations
A Giardini, D Catone, S Stranges, M Satta… - …, 2005 - Wiley Online Library
Circular dichroism in the angular distribution of valence photoelectrons emitted from randomly oriented 3‐hydroxytetrahydrofuran enantiomers (Th S and Th R ) has been observed in …
Y Tamaru, T Kobayashi, S Kawamura, H Ochiai… - Tetrahedron letters, 1985 - Elsevier
Abstract cis 3-Hydroxytetrahydrofuran acetic acid lactones have been prepared selectively and in high yield by an intramolecular palladium catalyzed oxycarbonylation of 4-penten-1 …
Number of citations: 97 www.sciencedirect.com
YH Ahn, H Kang, DY Koh, Y Park, H Lee - Fluid Phase Equilibria, 2016 - Elsevier
… In this study, we synthesized 3-hydroxytetrahydrofuran hydrate with four different gases (CH 4 , N 2 , O 2 , and CO 2 ) and measured their hydrate phase equilibria. In addition, the …
Number of citations: 16 www.sciencedirect.com
VK Tandon, AM Van Leusen… - The Journal of Organic …, 1983 - ACS Publications
… Our attention was drawn to 3-hydroxytetrahydrofuran (4… 3-hydroxytetrahydrofuran (4) had not been reported in optically active form. It seemed to us that both (S)-3hydroxytetrahydrofuran …
Number of citations: 55 pubs.acs.org
RJ Lavrich, RL Rhea, JW McCargar… - Journal of Molecular …, 2000 - Elsevier
… energy surface of 3-hydroxytetrahydrofuran also depend on the … ring system, 3-hydroxytetrahydrofuran has been used as a … Previous theoretical studies of 3-hydroxytetrahydrofuran have …
Number of citations: 14 www.sciencedirect.com
RJ Lavrich, CR Torok, MJ Tubergen - The Journal of Physical …, 2001 - ACS Publications
… the microwave spectrum of 3-hydroxytetrahydrofuran, 11 a … hydrogen bond in 3-hydroxytetrahydrofuran from the hydroxyl to the … Figure 1 Ab initio structures of 3-hydroxytetrahydrofuran−…
Number of citations: 18 pubs.acs.org
V Vizcaino, J Roberts, JP Sullivan… - New Journal of …, 2008 - iopscience.iop.org
We report the results of measurements and calculations for elastic electron scattering from 3-hydroxytetrahydrofuran (C 4 H 8 O 2). The measurements are performed with a crossed …
Number of citations: 24 iopscience.iop.org
AR Milosavljević, F Blanco, JB Maljković… - New Journal of …, 2008 - iopscience.iop.org
The results of measurements and calculations of absolute cross sections for elastic electron scattering from the 3-hydroxytetrahydrofuran (3hTHF)(C 4 H 8 O 2) molecule are reported. …
Number of citations: 24 iopscience.iop.org
Y Yuasa, H Tsuruta - Liebigs Annalen, 1997 - Wiley Online Library
… represents a versatile chiral source for the synthesis of natural products, and 3-hydroxytetrahydrofuran (5) is similarly expected to become part of the pool of available chiral compound~[…
D Chauhan, C Limbachiya - Radiation Physics and Chemistry, 2023 - Elsevier
We report quantitative results for electron induced molecular processes for DNA/RNA nucleobase analogous bio-molecules, 3-hydroxytetrahydrofuran (C 4 H 8 O 2, 3hTHF) and α-…
Number of citations: 2 www.sciencedirect.com

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